2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride

Description

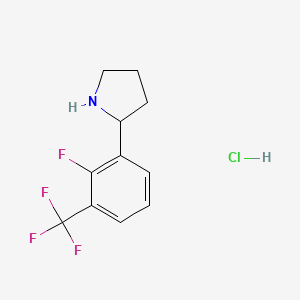

2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 2-fluoro-3-(trifluoromethyl)phenyl group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F4N.ClH/c12-10-7(9-5-2-6-16-9)3-1-4-8(10)11(13,14)15;/h1,3-4,9,16H,2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPWLCSOQBKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)C(F)(F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorinated phenyl group allows for substitution reactions, where other functional groups can replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

This compound serves as an essential intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and metabolic stability. Notably, it has been investigated for its potential as an orexin type 2 receptor agonist, which may provide therapeutic benefits for conditions such as obesity, narcolepsy, and sleep apnea .

Case Study: Orexin Receptor Agonism

Research indicates that compounds like 2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride can activate orexin receptors, which are implicated in regulating arousal and appetite. Studies have shown that selective agonists can improve cognitive functions and manage sleep disorders effectively .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural applications, this compound is utilized to formulate agrochemicals, improving the efficacy of pesticides and herbicides. The incorporation of fluorinated groups enhances the lipophilicity and metabolic stability of active ingredients, leading to better crop protection outcomes .

Data Table: Agrochemical Properties

| Property | Effect |

|---|---|

| Lipophilicity | Improved absorption |

| Metabolic Stability | Longer residual activity |

| Efficacy against pests | Enhanced performance |

Material Science

Development of Advanced Materials

The compound is also explored for its potential in creating advanced materials, such as polymers with enhanced thermal and chemical resistance. The unique trifluoromethyl group contributes to improved material properties, making it suitable for high-performance applications .

Example Application: Polymer Synthesis

Research into polymer formulations incorporating this compound has demonstrated increased durability and resistance to harsh environmental conditions, which is critical for applications in coatings and protective materials.

Biochemical Research

Tool for Studying Biological Systems

In biochemical research, this compound acts as a valuable tool for studying receptor interactions and enzyme activities. Its ability to modulate biological pathways aids researchers in understanding complex systems related to human health and disease .

Case Study: Enzyme Interaction Studies

Studies have shown that this compound can influence enzyme activity related to neurotransmitter regulation, providing insights into neurochemical processes that underlie various neurological conditions.

Fluorinated Compound Research

Interest in Fluorinated Compounds

The distinct properties imparted by the trifluoromethyl group make this compound a subject of interest in developing new fluorinated compounds with specialized functions. The incorporation of fluorine into organic molecules is known to enhance bioactivity and stability, making it a valuable area of research in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorinated phenyl group and pyrrolidine ring contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride and analogous pyrrolidine derivatives:

Key Observations:

Substituent Effects: The target compound’s 2-fluoro-3-trifluoromethyl substitution creates a sterically and electronically unique profile compared to derivatives with single fluorine or trifluoromethoxy groups.

Synthetic Accessibility: highlights a high-yield method for synthesizing fluorinated benzamide derivatives, suggesting that similar strategies (e.g., condensation, reduction, and alkylation) could apply to the target compound.

Safety and Handling : While safety data for the target compound are unavailable, emphasizes that structurally related pyrrolidine hydrochlorides require careful handling (e.g., inhalation precautions), implying analogous safety protocols may apply .

Research and Industrial Relevance

- Pharmacological Potential: Fluorinated pyrrolidines are frequently investigated as intermediates in drug discovery.

- Industrial Scalability : The synthetic method in achieves near-quantitative yields without extreme temperatures, suggesting that the target compound’s synthesis could be optimized for industrial production if analogous reaction conditions are employed .

Biological Activity

2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a phenyl group substituted with both fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C11H12ClF4N

- Molecular Weight : 269.67 g/mol

- IUPAC Name : 2-[2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine; hydrochloride

The presence of multiple fluorine atoms significantly influences the compound's physical and chemical properties, enhancing its electrophilic character and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group increases the lipophilicity and metabolic stability of the compound, potentially leading to enhanced pharmacological effects. Studies suggest that the compound may modulate the activity of proteins involved in various signaling pathways, contributing to its therapeutic potential .

Anticancer Activity

Research into related compounds has revealed their potential as anticancer agents. For example, compounds featuring similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that modifications to the pyrrolidine ring can lead to increased potency against tumor cells, indicating a possible avenue for further exploration with this compound .

Case Studies

- In Vitro Studies : A study involving a series of fluorinated pyrrolidine derivatives demonstrated that modifications to the phenyl substituent significantly affected the compounds' ability to inhibit cancer cell proliferation. The most potent derivative exhibited an IC50 value of approximately 5 μM against human cervical carcinoma cells (HeLa) while maintaining selectivity against non-cancerous cell lines .

- Enzyme Inhibition : Another study assessed the inhibitory effects of fluorinated compounds on key metabolic enzymes involved in cancer metabolism. The findings suggested that these compounds could act as competitive inhibitors, potentially leading to reduced tumor growth in vivo models .

Q & A

Basic: What are the common synthetic routes for preparing 2-(2-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Palladium-catalyzed cross-coupling to introduce the trifluoromethylphenyl group onto the pyrrolidine ring.

- Fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce the fluorine substituent at the 2-position.

- Salt formation with hydrochloric acid to improve solubility and stability .

Key challenges include controlling regioselectivity during fluorination and minimizing racemization in chiral intermediates. Reaction optimization often requires low temperatures (-20°C to 0°C) and inert atmospheres .

Advanced: How can enantiomeric purity be ensured during synthesis?

Enantioselective synthesis involves:

- Chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during pyrrolidine ring formation.

- Asymmetric hydrogenation of prochiral intermediates using catalysts like Ru-BINAP complexes.

- Chiral HPLC validation with columns such as Chiralpak® IA/IB to confirm >99% enantiomeric excess (ee) .

Contradictions in reported yields (e.g., 60% vs. 85%) may arise from differences in catalyst loading or reaction time. Reproducibility requires strict control of moisture and oxygen levels .

Basic: What spectroscopic methods are used for structural confirmation?

- NMR :

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsion strains in the pyrrolidine ring .

Advanced: How does the fluorine substitution pattern influence biological activity?

The 2-fluoro-3-(trifluoromethyl)phenyl group enhances:

- Lipophilicity (logP ~2.5), improving blood-brain barrier penetration.

- Metabolic stability by resisting cytochrome P450 oxidation.

- Receptor binding via electrostatic interactions with hydrophobic pockets.

Comparative studies with analogs (e.g., 2,5-difluoro vs. 3-CF) show a 10-fold difference in IC values for kinase inhibition, highlighting the critical role of substitution geometry .

Basic: What are the standard purity criteria for this compound in pharmacological assays?

- HPLC purity : ≥95% (C18 column, acetonitrile/water + 0.1% TFA).

- Elemental analysis : Carbon (C) ±0.3%, Hydrogen (H) ±0.1%, Nitrogen (N) ±0.2%.

- Residual solvents : <500 ppm (ICH Q3C guidelines) .

Advanced: How can computational modeling guide SAR studies?

- Docking simulations (AutoDock Vina) predict binding poses with targets like serotonin receptors (5-HT).

- DFT calculations (B3LYP/6-31G*) optimize the trifluoromethyl group’s electrostatic potential surface, correlating with experimental IC values.

- MD simulations reveal conformational flexibility in the pyrrolidine ring, impacting target residence time .

Basic: What safety precautions are required for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential HCl vapor release.

- Storage : -20°C in amber vials under nitrogen to prevent hydrolysis .

Advanced: How to resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., 12 mg/mL vs. 25 mg/mL in DMSO) may stem from:

- Polymorphism : Use DSC (differential scanning calorimetry) to identify crystalline vs. amorphous forms.

- Ion-pairing effects : Additives like sodium lauryl sulfate can enhance aqueous solubility.

- pH dependence : Solubility increases at pH <2 due to protonation of the pyrrolidine nitrogen .

Basic: What in vitro assays are suitable for initial bioactivity screening?

- Kinase inhibition : ADP-Glo™ assay for kinase activity (e.g., EGFR, VEGFR).

- CYP450 inhibition : Fluorescence-based assays using recombinant enzymes.

- Membrane permeability : Caco-2 cell monolayer model .

Advanced: How to design stable isotope-labeled analogs for pharmacokinetic studies?

- Deuterium labeling : Replace pyrrolidine C-H with C-D using DO/acid catalysis.

- -CF : Synthesize via -trifluoromethylation with Umemoto’s reagent.

- Applications : LC-MS/MS quantification in plasma with a LLOQ of 1 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.